molecular formula C17H34Sn B8643749 Stannane, tributyl-1-cyclopenten-1-yl- CAS No. 91897-90-4

Stannane, tributyl-1-cyclopenten-1-yl-

Cat. No.: B8643749
CAS No.: 91897-90-4
M. Wt: 357.2 g/mol
InChI Key: BVELPEXOYOYDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stannane, tributyl-1-cyclopenten-1-yl- is a useful research compound. Its molecular formula is C17H34Sn and its molecular weight is 357.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Stannane, tributyl-1-cyclopenten-1-yl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, tributyl-1-cyclopenten-1-yl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

91897-90-4

Molecular Formula

C17H34Sn

Molecular Weight

357.2 g/mol

IUPAC Name

tributyl(cyclopenten-1-yl)stannane

InChI

InChI=1S/C5H7.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1H,2,4-5H2;3*1,3-4H2,2H3;

InChI Key

BVELPEXOYOYDSR-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (2.97 ml, 21.2 mmol) in dry tetrahydrofuran (140 ml) is added n-butyllithium (1.4 M in hexane) (15.3 ml, 21.4 mmol) drop wise at 0° C. and the resulting mixture stirred for 30 min. To the reaction mixture is then added tributylstannane (6.2 ml, 23.1 mmol) and stirring is continued for 30 min at 0° C. before cooling to −78° C. Cyclopentanone (2.1 ml, 23.8 mmol) in tetrahydrofuran (10 ml) is added and stirring is continued for 1 h at −78° C. Methanesulfonyl chloride (7.4 ml, 96.0 mmol) and triethylamine (24.9 ml, 179 mmol) are added successively to the reaction mixture at −78° C. The temperature of the reaction mixture is slowly raised to room temperature over a period of 1 h. Hexane (300 ml) is added and partitioned with acetonitrile (100 ml). The combined hexane layers are washed with acetonitrile (2×100 ml) and evaporated to get the crude product. Column chromatography (silica gel, hexane) afforded tributyl-1-cyclopenten-1-yl-stannane (6.1 g, 17.1 mmol, 72%).
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.97 mL
Type
reactant
Reaction Step Two
Quantity
15.3 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Three
Quantity
2.1 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
7.4 mL
Type
reactant
Reaction Step Five
Quantity
24.9 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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